molecular formula C8H3F6NO6S B2488761 2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate CAS No. 955395-91-2

2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Cat. No.: B2488761
CAS No.: 955395-91-2
M. Wt: 355.16
InChI Key: HNNXGLJQEXWGAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the introduction of trifluoromethoxy and trifluoromethanesulphonate groups onto a nitro-substituted phenyl ring. One common method involves the reaction of 2-nitro-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride, can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.

    Reduction: 2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate.

    Oxidation: Various oxidized phenyl derivatives, potentially including quinones.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The trifluoromethanesulphonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups on the same molecule.

Properties

IUPAC Name

[2-nitro-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO6S/c9-7(10,11)20-4-1-2-6(5(3-4)15(16)17)21-22(18,19)8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNXGLJQEXWGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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